PF-2771 is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in oncology. It is classified as a small molecule inhibitor targeting specific pathways involved in cancer cell proliferation. The compound is designed to inhibit the activity of certain kinases, which play a crucial role in various cellular processes, including growth and survival.
PF-2771 is derived from a series of chemical modifications aimed at enhancing its efficacy and selectivity against target kinases. It belongs to the class of compounds known as imidazole derivatives, which are characterized by their five-membered aromatic ring structure containing nitrogen atoms. These compounds are often explored for their biological activity, particularly in cancer treatment due to their ability to modulate signaling pathways.
The synthesis of PF-2771 involves several key steps, primarily utilizing organic chemistry techniques. The process begins with the preparation of intermediate compounds through reactions that typically involve the use of strong bases and organic solvents.
The molecular structure of PF-2771 can be described as follows:
The compound's structure allows for interaction with specific kinase targets, facilitating its role as an inhibitor in cellular signaling pathways.
PF-2771 undergoes various chemical reactions that can be exploited for its synthesis or modification:
These reactions are carefully controlled to maximize yield and minimize by-products .
PF-2771 exerts its pharmacological effects primarily through the inhibition of specific kinases involved in tumor cell signaling pathways. The mechanism can be summarized as follows:
This mechanism highlights PF-2771's potential as an effective therapeutic agent in cancer treatment .
PF-2771 exhibits several notable physical and chemical properties:
These properties are essential for determining its formulation in pharmaceutical applications .
PF-2771 is primarily investigated for its potential applications in cancer therapy. Its ability to inhibit specific kinases makes it a candidate for:
The ongoing research into PF-2771 aims to elucidate its full therapeutic potential and establish its role in targeted cancer therapies .
PF-2771 belongs to the chemical class of thiazolidinone derivatives and functions as a highly specific allosteric inhibitor of CENP-E's motor domain. CENP-E, a 312 kDa kinesin-7 family protein, contains three structural domains critical to its function:
PF-2771 binds to a unique pocket in the CENP-E motor domain, inducing conformational changes that inhibit both its ATPase activity and microtubule-binding capacity. This binding specificity distinguishes it from earlier kinesin inhibitors like monastrol (targeting Eg5/KSP) and demonstrates >100-fold selectivity for CENP-E over other kinesins in biochemical assays [1] [5]. Structural analyses reveal that PF-2771 stabilizes CENP-E in a nucleotide-free state, effectively "freezing" the motor protein and preventing its essential function in chromosome congression [1].
Table 1: CENP-E Inhibitors in Development
Compound | Chemical Class | Target Specificity | Development Stage |
---|---|---|---|
PF-2771 | Thiazolidinone derivative | CENP-E (allosteric) | Preclinical |
GSK923295 | Dihydropyrazole | CENP-E (catalytic) | Phase I completed |
UA62784 | Natural product analog | CENP-E | Preclinical |
Cmpd-A | Synthetic small molecule | CENP-E motor domain | Preclinical |
The evolution of antimitotic cancer therapeutics has progressed through three distinct generations:
Microtubule-targeting agents (MTAs): Natural products like vinca alkaloids (vincristine, vinblastine) and taxanes (paclitaxel, docetaxel) dominated early cancer therapy. These compounds broadly disrupt microtubule dynamics, arresting cells in mitosis through sustained spindle assembly checkpoint (SAC) activation. Despite clinical efficacy, their mechanism causes severe neurotoxicity due to effects on neuronal microtubules [5].
Kinesin spindle protein (KSP/Eg5) inhibitors: Developed to overcome MTA limitations, agents like ispinesib and filanesib specifically target the mitotic kinesin Eg5 essential for centrosome separation. While demonstrating reduced neurotoxicity, their clinical efficacy has been limited by compensatory mechanisms in tumor cells and bone marrow suppression [5].
CENP-E inhibitors: Representing the third generation, compounds like PF-2771 and GSK923295 exploit cancer cell vulnerabilities by targeting chromosome alignment machinery rather than microtubules themselves. This approach specifically induces chromosomal missegregation and aneuploidy in malignant cells with elevated CENP-E expression [1] [2].
The transition toward CENP-E inhibition reflects a fundamental understanding of mitotic vulnerabilities in cancer: whereas normal cells tolerate CENP-E suppression through transient cell cycle delays, cancer cells with inherent genomic instability reach catastrophic aneuploidy thresholds more rapidly upon CENP-E inhibition [1] [2]. PF-2771 emerged from systematic optimization of compound libraries using in vitro microtubule gliding assays and cellular phenotype screening, culminating in a molecule with improved pharmacokinetic properties and target engagement compared to earlier CENP-E inhibitors [1].
PF-2771 exerts its anticancer effects through precise interference with two interconnected mitotic processes:
Chromosome Congression and AlignmentDuring prometaphase, CENP-E localizes to the outer kinetochore plate and fibrous corona, where it facilitates the capture of wayward chromosomes and their transport along microtubules to the metaphase plate. PF-2771 treatment induces:
Spindle Assembly Checkpoint (SAC) DynamicsCENP-E's C-terminal domain recruits essential SAC components like BubR1 and the RZZ complex to kinetochores. PF-2771-mediated inhibition produces:
The compound's potency was quantified using advanced chromosome instability assays. In the human artificial chromosome (HAC)-based "gain of signal" system, PF-2771 induced chromosome mis-segregation at significantly higher rates than other antimitotics:
Table 2: Chromosome Instability (CIN) Induction by Antimitotic Agents
Compound Class | Representative Agent | HAC Loss Frequency | CIN Induction Index |
---|---|---|---|
Microtubule stabilizers | Paclitaxel | 1.8-fold increase | Moderate |
Eg5 inhibitors | Monastrol | 2.5-fold increase | High |
CENP-E inhibitors | PF-2771 | 4.7-fold increase | Very High |
Aurora B inhibitors | AZD1152 | 3.1-fold increase | High |
Data adapted from HAC-based CIN quantification studies [2]
PF-2771 demonstrates particular efficacy in tumors with elevated CENP-E expression, including gliomas, non-small cell lung cancer, chemotherapy-resistant epithelial ovarian cancer, and basal-like breast cancer subtypes [1]. Preclinical studies reveal that cancer cells with CENP-E gene amplification show 10-20 fold greater sensitivity to PF-2771 compared to those with normal expression levels, supporting its role as a targeted therapeutic strategy. The compound's ability to selectively induce catastrophic levels of chromosomal instability positions it as a promising candidate for tumors reliant on mitotic fidelity for survival [1] [2].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: